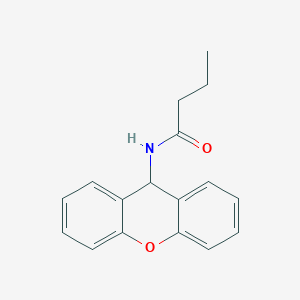
n-(9h-Xanthen-9-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-Xanthen-9-yl)butanamide is a chemical compound with the molecular formula C17H17NO2. It is characterized by the presence of a xanthene moiety attached to a butanamide group. The xanthene structure is known for its aromatic properties and is commonly found in various biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Xanthen-9-yl)butanamide typically involves the reaction of xanthene derivatives with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Xanthene+Butanoyl Chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9H-Xanthen-9-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring of the xanthene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
Applications De Recherche Scientifique
N-(9H-Xanthen-9-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene-based dyes and pigments.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of N-(9H-Xanthen-9-yl)butanamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with cellular proteins and enzymes, modulating their activity. The compound can also influence signaling pathways related to oxidative stress and inflammation, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: A parent compound with similar aromatic properties.
Xanthen-9-one: A derivative with a ketone group instead of an amide.
9H-Xanthen-9-yl-urea: A compound with a urea group attached to the xanthene moiety.
Uniqueness
N-(9H-Xanthen-9-yl)butanamide is unique due to its specific combination of the xanthene and butanamide groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6325-73-1 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-(9H-xanthen-9-yl)butanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-7-16(19)18-17-12-8-3-5-10-14(12)20-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,18,19) |
Clé InChI |
LOVKLSFYBIAZSG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















